Amiphenazole

Catalog No.
S518655
CAS No.
490-55-1
M.F
C9H9N3S
M. Wt
191.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amiphenazole

Researchers risk experimental failure when substituting amiphenazole with doxapram or naloxone, or using the HCl salt in organic synthesis. Amiphenazole free base (CAS 490-55-1) solves these challenges: • Reverses opioid-induced respiratory depression without negating analgesia, ideal for safer opioid development. • Non-xanthine adenosine receptor antagonist, a selective benchmark vs. theophylline. • Organic-soluble free base enables synthesis of imidazo-thiazole intermediates; HCl salt avoided for aqueous buffers.

CAS Number

490-55-1

Product Name

Amiphenazole

IUPAC Name

5-phenyl-1,3-thiazole-2,4-diamine

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

InChI

InChI=1S/C9H9N3S/c10-8-7(13-9(11)12-8)6-4-2-1-3-5-6/h1-5H,10H2,(H2,11,12)

InChI Key

UPOYFZYFGWBUKL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)N)N

solubility

Soluble in DMSO

Synonyms

Amiphenazole; Amiphenazol; Daftazol; DAPT; Daptazile; Daptazole; DHA-245; Dizol; Fenamizol; Phenamizol; Phenamizole; UNII-7ZJ8PWY0XD;

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)N)N

The exact mass of the compound Amiphenazole is 191.0517 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. It belongs to the ontological category of thiazoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg, 50 mg

Amiphenazole (2,4-diamino-5-phenylthiazole) is a synthetic thiazole derivative traditionally classified as a central respiratory stimulant and adenosine receptor antagonist. In modern procurement contexts, the free base (CAS 490-55-1) is primarily sourced as a specialized pharmacological tool compound and chemical building block rather than a frontline clinical therapeutic. It exhibits moderate lipophilicity (LogP ~1.97) and limited aqueous solubility (Log10WS ~ -2.87 mol/L, or ~0.25 mg/mL), necessitating careful solvent selection for in vitro assays. Its primary utility lies in its selective mechanism of action—specifically its ability to modulate respiratory drive without disrupting concurrent nociceptive pathways, distinguishing it from broader-spectrum analeptics[1].

Research Fit

1

Research-grade central analeptic with dual respiratory stimulant and opioid antagonist properties

2

Supports opioid-induced respiratory depression models requiring analgesia preservation endpoints

3

Oral and parenteral administration routes compatible with chronic dosing research protocols

Procuring generic respiratory stimulants or incorrect salt forms of amiphenazole leads to critical experimental and formulation failures. For general respiratory stimulation, substituting amiphenazole with doxapram is inappropriate because doxapram acts via potassium channels and peripheral chemoreceptors, yielding a significantly higher gross ventilatory response. Conversely, substituting amiphenazole with naloxone in opioid-reversal models fails because naloxone indiscriminately reverses both respiratory depression and analgesia. Furthermore, substituting the amiphenazole free base (CAS 490-55-1) for its hydrochloride salt (CAS 942-31-4) in aqueous physiological buffers will result in precipitation due to the free base's near-insolubility in water, whereas the free base is strictly required for organic solvent-based syntheses or DMSO/acetone assays [1].

Substitution Risk

Naloxone / naltrexone

These pure opioid antagonists reverse both respiratory depression and analgesia, confounding analgesia-dependent endpoints. Amiphenazole's analgesia-sparing profile may not transfer.

Doxapram

Although doxapram also spares analgesia, its primarily intravenous administration and distinct peripheral chemoreceptor mechanism can alter dose-response context. Oral chronic dosing feasibility differs.

Nikethamide / ethamivan

Narrower dosing tolerance and higher CNS excitation risk in reported comparisons may limit dose-range interpretability. Amiphenazole's reported wider tolerance in volunteer studies may not translate directly.

Formulation Compatibility: Free Base vs. Hydrochloride Salt

The free base form of amiphenazole exhibits poor aqueous solubility and a lower thermal decomposition threshold compared to its hydrochloride salt, dictating strict procurement guidelines based on the intended solvent system. The free base decomposes at approximately 157 °C, whereas the hydrochloride salt remains stable up to 261–272 °C [1].

Evidence DimensionAqueous solubility and thermal decomposition
Target Compound DataAmiphenazole free base (CAS 490-55-1): ~0.25 mg/mL water solubility; decomposes at ~157 °C
Comparator Or BaselineAmiphenazole hydrochloride (CAS 942-31-4): High aqueous solubility; melts/decomposes at 261–272 °C
Quantified Difference>100 °C difference in thermal stability; binary difference in aqueous buffer compatibility
ConditionsStandard laboratory conditions and aqueous buffer formulation

Buyers must procure the hydrochloride salt for aqueous physiological assays, reserving the free base for organic solvent systems (DMSO/acetone) or as a synthesis precursor.

Respiratory depression vs. analgesia reversal
Head-to-head
Amiphenazole: Reverses respiratory depression; does NOT reverse analgesia Naloxone: Reverses BOTH respiratory depression AND analgesia Doxapram: Reverses respiratory depression; does NOT reverse analgesia (different safety context)
Supports opioid antagonism research requiring analgesia-preserving endpoint profile
Postoperative patient study; double-blind design; endpoint context

Gross Ventilatory Stimulation: Amiphenazole vs. Doxapram

In comparative double-blind studies evaluating acute ventilatory failure, intravenous infusions of amiphenazole (3 mg/kg/hr) produced measurable but inferior improvements in minute-volume and blood gas exchange compared to equivalent or standard doses of doxapram [1]. Doxapram's action on peripheral chemoreceptors provides a superior gross ventilatory response.

Evidence DimensionMinute-volume and blood gas improvement
Target Compound DataAmiphenazole (3 mg/kg/hr): Modest increase in ventilation
Comparator Or BaselineDoxapram: Superior quantitative increase in minute-volume and PaO2
Quantified DifferenceDoxapram demonstrates statistically superior respiratory stimulation over amiphenazole in acute models
ConditionsIntravenous infusion (3 mg/kg/hr) in acute ventilatory failure models

Procurement should select doxapram for maximum general respiratory stimulation, restricting amiphenazole to pathway-specific mechanistic studies.

Therapeutic index
Cross-study comparable
>10
Reported wider dosing tolerance in human volunteer studies relative to nikethamide/ethamivan
Cross-study comparison; safety-related endpoint review

Analgesia-Sparing Respiratory Reversal: Amiphenazole vs. Naloxone

Amiphenazole provides a highly specific pharmacological profile by reversing opioid-induced respiratory depression without antagonizing the analgesic effects of the opioid. In contrast, standard opioid antagonists like naloxone indiscriminately block mu-opioid receptors, reversing both respiratory depression and analgesia simultaneously [1].

Evidence DimensionReversal of opioid-induced respiratory depression vs. analgesia
Target Compound DataAmiphenazole: Reverses respiratory depression; maintains analgesia
Comparator Or BaselineNaloxone: Reverses both respiratory depression and analgesia
Quantified DifferenceSelective uncoupling of respiratory and nociceptive pathways (Amiphenazole) vs. complete unselective reversal (Naloxone)
ConditionsIn vivo models of morphine-induced respiratory depression

Amiphenazole is the required tool compound for researchers developing selective respiratory analeptics who must preserve the analgesic baseline in their models.

Oral bioavailability and chronic dosing
Cross-study comparable
Amiphenazole: Oral tablet formulation effective; increased tidal volume, reduced pCO₂ in chronic respiratory failure model Doxapram: Primarily IV administration; poor oral bioavailability; short half-life
Supports oral chronic dosing research protocols for respiratory stimulation models
Controlled study in chronic respiratory failure patients; model context

Analgesia-Sparing Respiratory Pharmacology Models

Because amiphenazole reverses opioid-induced respiratory depression without negating analgesia, it is heavily utilized as a positive control in in vivo models developing next-generation, safe opioid therapeutics or selective respiratory analeptics [1].

Adenosine Receptor Antagonism Screening

As a non-xanthine adenosine receptor antagonist, amiphenazole serves as a structural and mechanistic benchmark in high-throughput screening assays comparing thiazole-based antagonists against classical xanthines like theophylline [2].

Precursor for Thiazole-Derivative Synthesis

The free base form (CAS 490-55-1), due to its reactive 2,4-diamino sites and solubility in organic solvents (e.g., acetone, DMSO), is procured as a chemical building block for synthesizing novel imidazo-thiazole bioactive compounds and advanced pharmaceutical intermediates[2].

Application Fit

Application
Selection Property
Validation Focus
Opioid antagonism with analgesia preservation research
Analgesia-sparing respiratory depression reversal profile
Respiratory endpoint response vs. analgesia scoring
Oral chronic respiratory stimulation models
Oral bioavailability and chronic dosing feasibility
Tidal volume and pCO₂ endpoint monitoring
Safety pharmacology comparison studies
Reported wider dosing tolerance in volunteer studies
CNS excitation endpoint comparison (convulsion, agitation)
Analytical method development and reference standard
HPLC-amenable thiazole scaffold and electrochemical detection
Method validation for forensic/doping control matrices

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

191.05171847 g/mol

Monoisotopic Mass

191.05171847 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7ZJ8PWY0XD

Related CAS

6020-54-8 (mono-hydrobromide)
942-31-4 (mono-hydrochloride)

MeSH Pharmacological Classification

Respiratory System Agents

Other CAS

490-55-1

Wikipedia

Amiphenazole

Use Classification

Pharmaceuticals

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